molecular formula C12H8ClI B14038561 4-Chloro-2-iodo-1,1'-biphenyl

4-Chloro-2-iodo-1,1'-biphenyl

Cat. No.: B14038561
M. Wt: 314.55 g/mol
InChI Key: CDQOJXHQRANHLV-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a biphenyl derivative where one benzene ring is substituted with a chlorine atom at the 4-position and the other benzene ring is substituted with an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodo-1,1’-biphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 4-chlorophenylboronic acid can be coupled with 2-iodobenzene under these conditions to yield 4-Chloro-2-iodo-1,1’-biphenyl .

Industrial Production Methods

Industrial production of 4-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and bases, as well as controlled reaction temperatures, are crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different arylboronic acids can yield various biphenyl derivatives .

Scientific Research Applications

4-Chloro-2-iodo-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4’-iodo-1,1’-biphenyl
  • 2-Iodobiphenyl
  • 4-Chlorobiphenyl

Uniqueness

4-Chloro-2-iodo-1,1’-biphenyl is unique due to the specific positions of the chlorine and iodine substituents on the biphenyl structure.

Properties

Molecular Formula

C12H8ClI

Molecular Weight

314.55 g/mol

IUPAC Name

4-chloro-2-iodo-1-phenylbenzene

InChI

InChI=1S/C12H8ClI/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

CDQOJXHQRANHLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)I

Origin of Product

United States

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